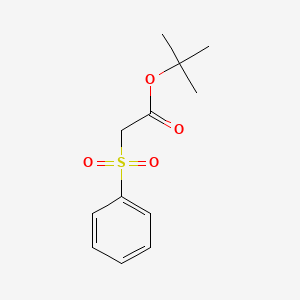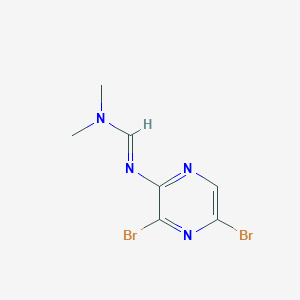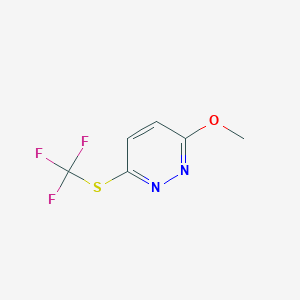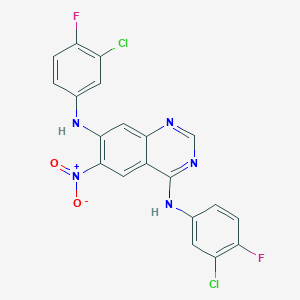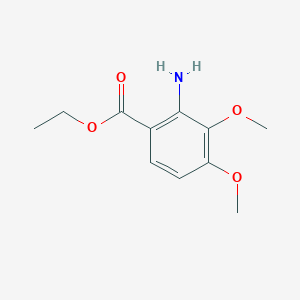![molecular formula C9H12N4S B13093686 5-tert-Butyl[1,2,4]triazolo[1,5-a]pyrimidine-7(6H)-thione CAS No. 94341-98-7](/img/structure/B13093686.png)
5-tert-Butyl[1,2,4]triazolo[1,5-a]pyrimidine-7(6H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(tert-Butyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7(6H)-thione is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by a triazole ring fused to a pyrimidine ring, with a tert-butyl group at the 5-position and a thione group at the 7-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tert-Butyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7(6H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-amino-1H-1,2,4-triazole with tert-butyl isocyanide and carbon disulfide. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
5-(tert-Butyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7(6H)-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding thiol using reducing agents such as lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
Substitution: Alkyl or aryl halides; reactions conducted in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) with a base such as sodium hydride.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Thiol derivatives.
Substitution: Various alkyl or aryl substituted triazolopyrimidines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 5-(tert-Butyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7(6H)-thione is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. In biological systems, the compound may interact with enzymes or receptors, leading to the modulation of cellular processes. For example, its antimicrobial activity could be attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis or DNA replication .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-tert-Butyl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid: Similar structure but with a carboxylic acid group at the 5-position instead of a thione group.
5-tert-Butyl-7-chloro-[1,2,4]triazolo[1,5-a]pyrimidine: Contains a chlorine atom at the 7-position instead of a thione group.
Uniqueness
5-(tert-Butyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7(6H)-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds that may have different substituents at the 5- or 7-positions, leading to variations in their chemical and biological properties.
Propriétés
Numéro CAS |
94341-98-7 |
|---|---|
Formule moléculaire |
C9H12N4S |
Poids moléculaire |
208.29 g/mol |
Nom IUPAC |
5-tert-butyl-6H-[1,2,4]triazolo[1,5-a]pyrimidine-7-thione |
InChI |
InChI=1S/C9H12N4S/c1-9(2,3)6-4-7(14)13-8(12-6)10-5-11-13/h5H,4H2,1-3H3 |
Clé InChI |
DRBWVJRLJSJBPP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=NC2=NC=NN2C(=S)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B13093616.png)
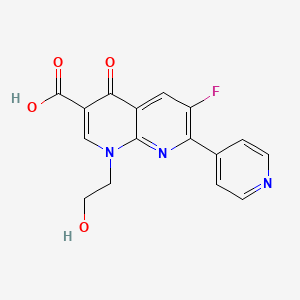
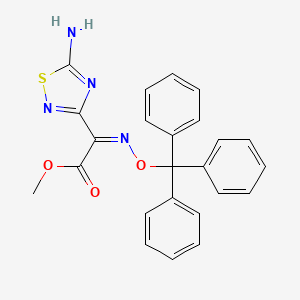
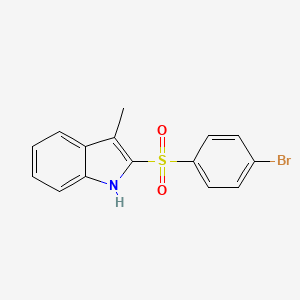
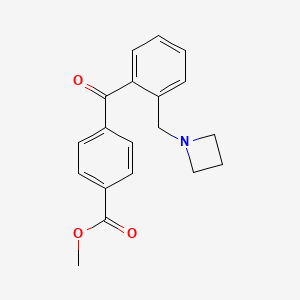
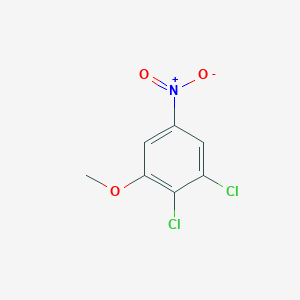
![2,6-Dimethyl-1H-pyrazolo[1,5-b][1,2,4]triazol-7-amine](/img/structure/B13093645.png)
